2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate
Description
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Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMHEQZPGWMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body
Mode of Action
The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function. This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound.
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the function of its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate represents a novel class of biologically active molecules characterized by a benzimidazole core linked to a piperazine ring and a thiazole moiety. This structural configuration is known to impart various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Benzimidazole Core : Known for its role in inhibiting various enzymes and receptors.
- Piperazine Ring : Enhances solubility and bioavailability.
- Thiazole Moiety : Contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Kinases : The benzimidazole fragment is known to inhibit kinases involved in cell signaling pathways, which are crucial for cancer progression.
- Topoisomerases : Inhibition of these enzymes disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research has indicated that derivatives of benzimidazole exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression (Leban et al., 2007) .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against several strains of bacteria. Preliminary data suggest that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as Ciprofloxacin in certain assays (Sadeek et al., 2021) .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| This compound | 22 | 20 | 18 |
| Ciprofloxacin | 19 | 18 | 16 |
Note: Values represent average zones of inhibition from diffusion method assays.
Case Studies
- Inhibition of CK1 Kinase : A study identified similar compounds as potent inhibitors of CK1δ, with IC50 values in the low micromolar range. This suggests potential therapeutic applications in diseases where CK1 is implicated, such as cancer and neurodegenerative disorders (Leban et al., 2007) .
- Antimicrobial Efficacy : In a comparative study, the compound demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard treatments, indicating its potential as a new antimicrobial agent (Sadeek et al., 2021) .
Preparation Methods
Piperazine-Benzoimidazole Intermediate Synthesis
The foundational step involves synthesizing the 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine intermediate. This is typically achieved through nucleophilic alkylation of piperazine with 2-chloromethylbenzimidazole.
Procedure :
- Alkylation Reaction : Piperazine (1.0 equiv) is reacted with 2-chloromethylbenzimidazole (1.1 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl.
- Workup : The mixture is stirred at room temperature for 12–16 hours, filtered to remove triethylamine hydrochloride, and concentrated under reduced pressure.
- Purification : The crude product is recrystallized from ethanol to yield 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine as a white solid.
Key Parameters :
Acetamide Backbone Formation
The piperazine-benzimidazole intermediate is functionalized with an acetamide group linked to the 4-methylthiazol-2-amine moiety.
Procedure :
- Chloroacetylation : The intermediate (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2.5 equiv) is added dropwise to maintain pH 8–9.
- Amination : The resulting chloroacetamide derivative is reacted with 4-methylthiazol-2-amine (1.1 equiv) in dimethylformamide (DMF) at 60°C for 6–8 hours.
- Isolation : The reaction mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol.
Optimization Notes :
Dioxalate Salt Preparation
The free base is converted to its dioxalate salt to improve solubility and stability.
Procedure :
- Acid-Base Reaction : The acetamide free base (1.0 equiv) is dissolved in warm ethanol, and oxalic acid dihydrate (2.2 equiv) is added slowly.
- Crystallization : The solution is cooled to 4°C, inducing crystallization. The precipitate is filtered and dried under vacuum.
- Characterization : Melting point, elemental analysis, and spectroscopic methods confirm salt formation.
Critical Factors :
- Stoichiometry : Excess oxalic acid ensures complete protonation of both piperazine nitrogens.
- Yield : 90–95% with >99% purity by HPLC.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies on solvents (Table 1) reveal dichloromethane and DMF as optimal for alkylation and amination, respectively. Elevated temperatures (>60°C) during amination reduce side products like N-alkylated thiazoles.
Table 1. Solvent Optimization for Key Steps
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine alkylation | Dichloromethane | 25 | 85 |
| Chloroacetylation | Dichloromethane | 0→25 | 78 |
| Amination | DMF | 60 | 70 |
| Salt formation | Ethanol | 25→4 | 95 |
Catalytic and Stoichiometric Considerations
- Triethylamine : Essential for HCl scavenging during chloroacetylation; substoichiometric amounts lead to incomplete reactions.
- Oxalic Acid : A 10% molar excess ensures complete salt formation, avoiding residual free base.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR (DMSO- d₆) :
- Mass Spectrometry :
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., dimethylformamide or acetonitrile), and catalytic/base systems such as sodium hydride or triethylamine. For example, sodium hydride facilitates nucleophilic substitution in heterocyclic reactions, while DMF enhances solubility of intermediates .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying piperazine and benzimidazole moieties. Mass spectrometry (MS) confirms molecular weight, and Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches. High-resolution MS is recommended for dioxalate salt validation .
Q. How can purity be ensured during synthesis?
Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane mixtures is also effective for isolating intermediates .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Low yields may arise from steric hindrance at the piperazine N-atom or competing side reactions. Strategies include:
- Using excess benzimidazole-methyl derivatives (1.5–2.0 equivalents).
- Optimizing reaction time (monitored via TLC) to prevent over-reaction.
- Employing microwave-assisted synthesis to enhance reaction efficiency .
Q. What methodologies validate target-specific biological activity?
Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to receptors like histamine H1/H4. Follow with in vitro assays:
Q. How to resolve contradictions between in vitro and computational activity predictions?
Discrepancies may arise from solvation effects or protein flexibility. Validate using:
Q. What strategies improve solubility for in vivo studies?
The dioxalate salt form enhances aqueous solubility. Additional approaches:
- Co-solvent systems : 10% DMSO in saline for intravenous administration.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release. Monitor stability via dynamic light scattering (DLS) and in vitro release profiles .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Focus on modifying:
- Benzimidazole substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance receptor affinity.
- Thiazole ring : Replace 4-methyl with halogens (e.g., Cl, Br) to assess steric and electronic effects. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What analytical methods detect degradation products under physiological conditions?
Simulate physiological pH (1.2–7.4) and monitor stability via:
- LC-MS/MS with a C18 column to identify hydrolyzed dioxalate or oxidized thiazole products.
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
